molecular formula C15H10N2O8 B11548145 2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate

2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate

Katalognummer: B11548145
Molekulargewicht: 346.25 g/mol
InChI-Schlüssel: IHLSJOPROVMODI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is an organic compound that features both nitro and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions due to its chromophoric properties.

    Medicine: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.

    Industry: Possible applications in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate depends on the specific application. In biological systems, the compound may act as a substrate for enzymes that catalyze the hydrolysis of the ester bond, releasing the active components. The nitro groups can also undergo reduction to amines, which may interact with various molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-methoxy-4-nitrobenzoate: Similar structure but with a methoxy group instead of a hydroxy group.

    Methyl 4-fluoro-3-nitrobenzoate: Contains a fluorine atom instead of a hydroxy group.

    3-Hydroxy-4-nitrobenzaldehyde: Similar aromatic structure but with an aldehyde group instead of an ester group.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is unique due to the presence of both nitro and ester functional groups, which allow it to participate in a variety of chemical reactions. Its structure also makes it a versatile building block for the synthesis of more complex molecules.

Eigenschaften

Molekularformel

C15H10N2O8

Molekulargewicht

346.25 g/mol

IUPAC-Name

[2-(4-nitrophenyl)-2-oxoethyl] 3-hydroxy-4-nitrobenzoate

InChI

InChI=1S/C15H10N2O8/c18-13-7-10(3-6-12(13)17(23)24)15(20)25-8-14(19)9-1-4-11(5-2-9)16(21)22/h1-7,18H,8H2

InChI-Schlüssel

IHLSJOPROVMODI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.